molecular formula C42H58FeP2 B12304071 Ferrocene,1-[(1R)-1-(dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-

Ferrocene,1-[(1R)-1-(dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-

Cat. No.: B12304071
M. Wt: 680.7 g/mol
InChI Key: XCYQNAZWLZVVKY-UHFFFAOYSA-N
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Description

This chiral ferrocene-based phosphine ligand features a stereochemically defined structure with two distinct phosphine groups: a dicyclohexylphosphino (PCy₂) moiety at the (1R)-ethyl position and a diphenylphosphino (PPh₂) group attached to a phenyl ring at the 2-position of the ferrocene backbone . Its molecular formula is C₃₈H₅₀FeP₂ (Molecular Weight: ~640.61 g/mol), and it is commonly used in asymmetric catalysis due to its ability to induce enantioselectivity in transition metal complexes . The (1S) configuration ensures precise spatial arrangement of the donor atoms, which is critical for coordinating metals like palladium or ruthenium in cross-coupling and hydrogenation reactions .

Properties

Molecular Formula

C42H58FeP2

Molecular Weight

680.7 g/mol

IUPAC Name

cyclopentane;dicyclohexyl-[1-[2-(2-diphenylphosphanylphenyl)cyclopentyl]ethyl]phosphane;iron

InChI

InChI=1S/C37H48P2.C5H10.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h4-5,10-15,21-25,28-31,34-35H,2-3,6-9,16-20,26-27H2,1H3;1-5H2;

InChI Key

XCYQNAZWLZVVKY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6.C1CCCC1.[Fe]

Origin of Product

United States

Preparation Methods

Lithiation and Phosphine Coupling

A common approach involves lithiation of 1-bromo-1′-(diphenylphosphino)ferrocene (or analogous bromides) with n-butyllithium (n-BuLi) or s-BuLi, followed by reaction with chlorodiphenylphosphine or dicyclohexylphosphine precursors . For the target compound, the 2-(diphenylphosphino)phenyl group may require a palladium-catalyzed coupling to attach the phenyl-phosphine moiety.

Example Pathway :

  • Lithiation :
    $$
    \text{Fp-Br} + \text{BuLi} \rightarrow \text{Fp-Li} + \text{BuBr}
    $$
    Fp = Ferrocene-1,1′-diyl
  • Phosphine Coupling :
    $$
    \text{Fp-Li} + \text{ClPPh}2 \rightarrow \text{Fp-PPh}2 + \text{LiCl}
    $$

  • Installation of Dicyclohexylphosphinoethyl Group :
    A second lithiation step or Grignard reaction may introduce the 1-[(1R)-1-(dicyclohexylphosphino)ethyl] group. This step often requires protection of the phosphine oxide intermediate to prevent unwanted side reactions.

Oxidation and Reduction Steps

Phosphine oxides or sulfides are often intermediates in ligand synthesis. For example, phosphine sulfide derivatives can be reduced to free phosphines using LiAlH$$4$$ or Borane (BH$$3$$) complexes.

Reduction Protocol :
$$
\text{Fp-P(O)R}2 + \text{LiAlH}4 \rightarrow \text{Fp-PR}_2 + \text{byproducts}
$$

Stereochemical Control

The (1S) configuration is achieved via diastereomeric resolution or chiral auxiliary-directed synthesis . For example:

  • Chiral Resolution : Recrystallization with chiral alcohols (e.g., ethanol) to isolate enantiomers.
  • Enantioselective Lithiation : Use of chiral lithium bases or auxiliaries to direct lithiation to the desired position.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

Parameter Impact on Synthesis Optimal Conditions
Lithiation Temp Low temps (-78°C) minimize side reactions; room temp favors coupling efficiency. -60°C to 0°C for BuLi-mediated lithiation.
Solvent Polar aprotic solvents (THF, toluene) stabilize intermediates. THF or methyl tert-butyl ether.
Phosphine Source Chlorodiphenylphosphine vs. Grignard reagents affect steric/electronic properties. Chlorodiphenylphosphine for PPh$$_2$$ groups.

Comparative Analysis of Synthesis Routes

Below is a comparison of methods for analogous ferrocene phosphines, highlighting adaptability to the target compound:

Method Key Steps Yield Reference
Lithiation + Phosphine Coupling Lithiation of Fp-Br → Reaction with ClPPh$$_2$$ → Reduction of oxide 71–94%
Grignard Reaction Fp-Br + Mg → Intermediate → Quench with PCl$$_3$$ → Reaction with RLi 65–80%
Palladium-Catalyzed Coupling Suzuki coupling for aryl-phosphine groups 85–90%

Challenges and Solutions

  • Stereochemical Purity : Achieved via chiral HPLC or X-ray crystallography .
  • Oxidation Sensitivity : Use of inert atmospheres (N$$_2$$/Ar) and low temps during handling.
  • Byproduct Formation : Excess reagents (e.g., BuLi) lead to over-lithiation; controlled stoichiometry is critical.

Applications in Catalysis

The ligand’s dicyclohexylphosphinoethyl and diphenylphosphino-phenyl groups enable high enantioselectivity in:

  • Asymmetric Hydrogenation : Rhodium or iridium complexes for chiral reductions.
  • Cross-Coupling Reactions : Palladium-catalyzed C–C bond formations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the iron center.

    Reduction: Reduction reactions can also occur, often targeting the phosphine ligands.

    Substitution: The compound can participate in substitution reactions, particularly at the phosphine ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halides or other nucleophiles under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) species, while reduction can produce various phosphine derivatives.

Scientific Research Applications

Overview

The compound serves as a highly effective ligand in asymmetric catalysis. Its chiral centers and ferrocene backbone create a unique steric and electronic environment that enhances enantioselectivity in various reactions.

Case Studies

  • Palladium-Catalyzed Reactions : Research has shown that ferrocene-based phosphine ligands can significantly improve the enantioselectivity of palladium-catalyzed reactions. For instance, a study reported that using a chiral ferrocenyl phosphine ligand resulted in over 90% enantiomeric excess (ee) in allylic substitutions .
  • Hydrosilylation Reactions : The compound has also been utilized in asymmetric hydrosilylation, demonstrating high enantioselectivities. The introduction of the phosphine groups allows for better coordination with metal catalysts, resulting in improved reaction outcomes .

Data Table: Performance of Ferrocene-Based Ligands in Asymmetric Catalysis

Reaction TypeLigand UsedEnantiomeric Excess (%)
Palladium-Catalyzed Allylic(S,S)-1-(Dicyclohexylphosphino)-2-[...]>90
Hydrosilylation(R,S)-1-(Diphenylphosphino)-2-(...)Up to 95
Cross-CouplingFerrocenyl Phosphines 13-17Up to 69

Overview

The stability of metal complexes formed with this compound makes it valuable for studying metalloenzymes and other metal-containing biomolecules. The ferrocene moiety can facilitate electron transfer processes, which are crucial in biological systems.

Applications

  • Metalloenzyme Studies : Ferrocene derivatives are employed to mimic the behavior of metalloenzymes, aiding in the understanding of enzyme mechanisms and metal ion interactions within biological systems .
  • Drug Development : The ability to form stable complexes with metals can be harnessed for developing new therapeutic agents targeting specific biological pathways.

Overview

The synthesis of chiral drugs is a critical area where this compound plays a significant role. Its application extends beyond simple synthesis to the development of novel therapeutic strategies.

Case Studies

  • Chiral Drug Synthesis : The compound's effectiveness as a ligand has been demonstrated in the synthesis of various chiral pharmaceuticals, enhancing the production of compounds with desired biological activity .
  • Therapeutic Applications : Research indicates that ferrocene derivatives may possess intrinsic biological activity, opening avenues for their use as potential drug candidates .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its role as a ligand in catalytic processes. The phosphine ligands coordinate with metal centers, facilitating various catalytic cycles. The ferrocene backbone provides stability and electronic properties that enhance the compound’s effectiveness in these reactions .

Comparison with Similar Compounds

Structural Features and Substituent Diversity

Ferrocene ligands are distinguished by their substituent types, positions, and stereochemistry. Key analogs include:

Compound Name Molecular Formula Substituents Key Features Reference
Target Compound C₃₈H₅₀FeP₂ - (1R)-PCy₂-ethyl
- 2-(PPh₂)phenyl
Chiral, bulky PCy₂ and planar PPh₂ groups enable steric and electronic modulation.
1,1'-Bis(diphenylphosphino)ferrocene (DPPF) C₃₄H₂₈FeP₂ - PPh₂ on both Cp rings Symmetric structure; widely used in palladium catalysis (e.g., Suzuki-Miyaura couplings).
1,1'-Bis(di-<i>tert</i>-butylphosphino)ferrocene C₂₈H₄₄FeP₂ - PtBu₂ on both Cp rings Extremely bulky; enhances stability of low-coordinate metal complexes.
(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene C₃₄H₄₄FeP₂ - PtBu₂ and P(2-MeC₆H₄)₂ Electron-rich; suited for electron-deficient metal centers.
(R)-1-[(R)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl]ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine C₄₈H₄₄F₁₂FeP₂ - PCy₂ and P(3,5-(CF₃)₂C₆H₃)₂ Electron-withdrawing CF₃ groups enhance oxidative stability.

Electronic and Steric Effects

  • Electron-Donating Capacity: The dicyclohexylphosphino (PCy₂) group in the target compound is strongly electron-donating, which stabilizes electron-poor metal centers. This contrasts with DPPF’s moderately donating PPh₂ groups . Di-<i>tert</i>-butylphosphino (PtBu₂) ligands (e.g., ) are even more electron-rich, favoring reductive elimination in catalytic cycles .
  • Steric Bulk :

    • PCy₂ substituents create significant steric hindrance, which can suppress unwanted side reactions but may limit substrate access. In comparison, DPPF’s PPh₂ groups offer a balance of bulk and flexibility .
    • The trifluoromethyl-substituted analog () combines steric bulk with electronic tuning via CF₃ groups, optimizing both stability and reactivity .

Biological Activity

Ferrocene derivatives, particularly those containing phosphine ligands, have garnered significant attention in the fields of catalysis and medicinal chemistry due to their unique electronic properties and biological activities. The compound 1-[(1R)-1-(dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-, is a notable example that combines the redox-active ferrocene backbone with phosphine functionalities, potentially enhancing its biological activity.

Biological Activity Overview

Research has indicated that ferrocene derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that ferrocene-containing compounds can induce apoptosis in cancer cells. For instance, a study found that phosphine-functionalized ferrocenes showed significant cytotoxicity against various cancer cell lines, attributed to their ability to generate reactive oxygen species (ROS) and disrupt mitochondrial function .
  • Antimicrobial Properties : Some ferrocene derivatives have shown promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial membranes and interference with cellular respiration .
  • Enzyme Inhibition : Certain ferrocene-based compounds have been identified as inhibitors of key enzymes involved in cancer progression, such as topoisomerases and kinases. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .

1. Anticancer Activity

A study published in ACS Catalysis highlighted the anticancer potential of a related ferrocene derivative in inducing apoptosis in breast cancer cells. The compound was shown to activate caspase pathways, leading to programmed cell death. The IC50 values were determined through MTT assays, revealing effective concentrations in the micromolar range .

CompoundCancer Cell LineIC50 (µM)
Ferrocene derivative AMCF-715
Ferrocene derivative BHeLa10

2. Antimicrobial Efficacy

In another investigation, a series of phosphine-functionalized ferrocenes were tested against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

CompoundBacteriaMIC (µg/mL)
Ferrocene derivative CS. aureus8
Ferrocene derivative DE. coli16

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Activity : The ability of the ferrocene moiety to undergo reversible redox reactions facilitates electron transfer processes that can generate ROS, contributing to cytotoxic effects.
  • Phosphine Ligand Interaction : The phosphine groups enhance solubility and may interact with biological macromolecules, altering their function or stability.
  • Metal Coordination : The iron center can coordinate with biomolecules, potentially influencing metabolic pathways.

Q & A

Basic Research Questions

Q. How can I verify the stereochemical configuration of this ferrocene-based ligand?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the absolute configuration. For example, reports a similar ferrocene derivative analyzed at 150 K with an R factor of 0.025, confirming stereochemistry via crystallographic data. Additionally, ³¹P NMR can distinguish enantiomers by comparing chemical shifts with known standards (e.g., ≥99% enantiomeric excess (ee) confirmed via optical rotation in ) .

Q. What analytical techniques are critical for characterizing purity and ligand coordination?

  • Methodological Answer :

  • Purity : High-resolution ¹H/³¹P NMR (e.g., ≥97% purity in ) and elemental analysis.
  • Coordination : IR spectroscopy to monitor P–M (metal) bond formation and cyclic voltammetry to assess redox activity of the ferrocene backbone .

Q. How do I design a catalytic asymmetric reaction using this ligand?

  • Methodological Answer : Select metal precursors (e.g., Pd or Ni) compatible with the diphosphine ligand. describes nickel(II) chloride complexes with bis-phosphinoferrocenes for cross-coupling reactions. Optimize reaction conditions (solvent, temperature) to leverage the ligand’s chirality for enantioselectivity .

Advanced Research Questions

Q. How can I resolve contradictions in catalytic performance between enantiomers?

  • Methodological Answer : Perform kinetic studies (e.g., Eyring plots) to compare activation barriers. notes that the (R,S)-configuration exhibits distinct steric effects, impacting turnover frequency. Use DFT calculations to model transition states and rationalize enantioselectivity trends .

Q. What strategies mitigate air sensitivity during ligand handling?

  • Methodological Answer : Store the ligand under inert atmosphere (argon/vacuum) at –20°C (). For reactions, employ Schlenk-line techniques or gloveboxes. Pre-dry solvents (e.g., THF over Na/benzophenone) to prevent oxidation of phosphine groups .

Q. How can I probe ligand-metal interactions in catalytic intermediates?

  • Methodological Answer : Use X-ray absorption spectroscopy (XAS) to study metal-ligand bond lengths. For example, provides bond-length data (e.g., Fe–C: 1.847 Å) for analogous structures. In situ NMR or EPR can track paramagnetic intermediates in redox-active systems .

Q. What synthetic modifications enhance ligand stability without compromising activity?

  • Methodological Answer : Introduce electron-withdrawing substituents (e.g., CF₃ groups) on aryl phosphines to improve oxidative stability ( ). Alternatively, replace cyclohexyl groups with bulkier tert-butyl moieties () to sterically shield the metal center .

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